
1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole ring substituted with cyclopropyl and ethyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde can be synthesized via a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by functional group modifications to introduce the cyclopropyl and ethyl substituents. The final step typically involves the formylation of the triazole ring to introduce the aldehyde group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cycloaddition step and continuous flow systems for subsequent functional group modifications.
化学反応の分析
Types of Reactions: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the cyclopropyl or ethyl groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.
作用機序
The mechanism by which 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or structural proteins in microbial cells.
類似化合物との比較
1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.
5-Cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific combination of substituents, which can influence its reactivity and potential applications. The presence of both cyclopropyl and ethyl groups, along with the aldehyde functionality, provides a versatile scaffold for further chemical modifications and applications in various fields.
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
1-cyclopropyl-5-ethyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C8H11N3O/c1-2-8-7(5-12)9-10-11(8)6-3-4-6/h5-6H,2-4H2,1H3 |
InChIキー |
BHQJDDWKUULJKL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=NN1C2CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


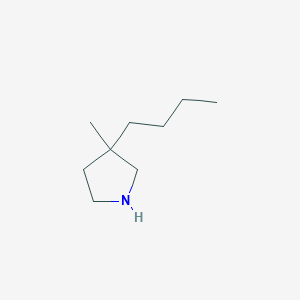
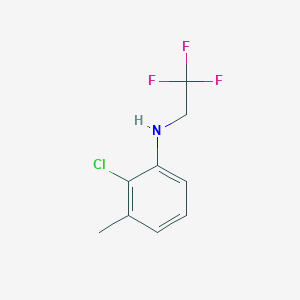
![Octahydrofuro[3,2-c]pyridin-4-one](/img/structure/B13311434.png)

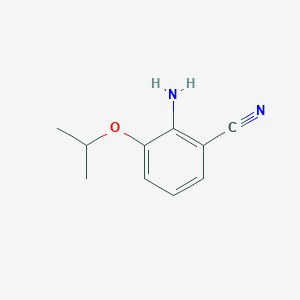
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13311457.png)


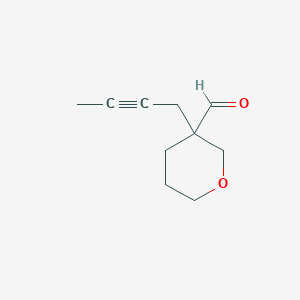

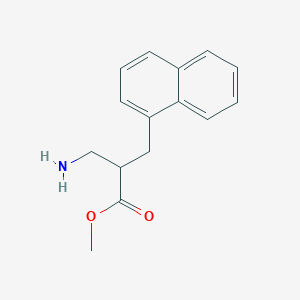


![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13311477.png)
